Methyl 6-bromo-2-methylquinoline-4-carboxylate
Description
Methyl 6-bromo-2-methylquinoline-4-carboxylate is a halogenated quinoline derivative characterized by a bromine atom at the 6-position, a methyl group at the 2-position, and a methyl ester at the 4-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. Quinolines are known for their biological activity, and bromine substitution enhances electrophilic reactivity, facilitating cross-coupling reactions in synthetic pathways .
Properties
IUPAC Name |
methyl 6-bromo-2-methylquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVBXARDQBUBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696252 | |
| Record name | Methyl 6-bromo-2-methylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786659-09-4 | |
| Record name | Methyl 6-bromo-2-methylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 6-bromo-2-methylquinoline-4-carboxylate (MBrMQ4C) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
MBrMQ4C is characterized by the following properties:
- Molecular Formula : C12H10BrN0
- Molecular Weight : Approximately 280.12 g/mol
- Structural Features : The compound features a bromine atom at the sixth position and a methyl group at the second position of the quinoline ring, which influences its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H10BrN0 |
| Molecular Weight | 280.12 g/mol |
| Unique Features | Bromine at position 6, methyl at position 2 |
Antimicrobial Activity
Research indicates that MBrMQ4C exhibits notable antimicrobial properties. For instance, quinoline derivatives are known for their effectiveness against various bacterial strains. Preliminary studies suggest that MBrMQ4C could potentially inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
The minimum inhibitory concentration (MIC) values for related compounds have shown promising results:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | Pending further study |
| Ethyl 6-bromo-2-methylquinoline-4-carboxylate | 50 |
| Quinoline derivatives (general) | 100 - 250 |
Anticancer Properties
MBrMQ4C has also been explored for its anticancer potential. Quinoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanisms may involve apoptosis induction or cell cycle arrest, although specific studies on MBrMQ4C are still required to confirm these effects.
Comparative Analysis with Similar Compounds
MBrMQ4C shares structural similarities with other quinoline derivatives, which can provide insights into its potential biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C12H10BrN0 | Bromine at position 6, methyl at position 2 |
| Ethyl 6-bromo-2-methylquinoline-4-carboxylate | C13H12BrNO2 | Ethyl group enhances solubility |
| 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid | C18H14BrNO3 | Additional methoxyphenyl group |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on similar quinoline derivatives revealed that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts. This suggests that MBrMQ4C may similarly benefit from its unique structure.
- Anticancer Activity : Research on related quinoline compounds has shown significant cytotoxicity against various cancer cell lines, indicating a potential pathway for therapeutic applications in oncology.
- Mechanistic Insights : Although specific mechanistic studies on MBrMQ4C are lacking, related compounds have demonstrated interactions with key enzymes involved in inflammation and cancer progression.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-bromo-2-methylquinoline-4-carboxylate serves as a precursor for synthesizing various biologically active compounds. Its derivatives have been studied for:
- Antimicrobial Activity : Compounds derived from this structure have shown efficacy against Mycobacterium tuberculosis, with specific derivatives exhibiting significant inhibition rates .
- Anti-inflammatory Properties : Certain derivatives have been reported to inhibit enzymes involved in inflammatory pathways, making them potential candidates for anti-inflammatory drugs.
Material Science
This compound is also explored in material science for its electronic properties. Its derivatives can be used to develop new materials that exhibit unique electrical and optical characteristics, which are valuable in organic electronics and photonic devices.
Case Study 1: Antitubercular Activity
A study evaluated a series of arylated quinoline carboxylic acids, including those derived from this compound, against Mycobacterium tuberculosis. The results indicated that specific halogen substitutions at designated positions significantly affected inhibitory activity, highlighting the importance of structural modifications in enhancing efficacy against tuberculosis .
Case Study 2: Antimicrobial Properties
Research focusing on the synthesis and biological evaluation of quinoline derivatives demonstrated that this compound and its analogs exhibited promising antimicrobial properties against various pathogenic bacteria. The study emphasized structure-activity relationships that guide further development of potent antimicrobial agents.
Comparison with Similar Compounds
Ethyl 6-Bromo-2-Methylquinoline-4-Carboxylate
Key Differences :
- Ester Group : The ethyl ester (C₂H₅) replaces the methyl ester (CH₃) at the 4-position.
- Impact :
- Molecular Weight : Ethyl analog has a higher molecular weight (294.15 g/mol vs. 279.13 g/mol for methyl) due to the larger ester group .
- Solubility : Ethyl esters typically exhibit lower water solubility compared to methyl esters due to increased hydrophobicity.
- Synthetic Utility : Methyl esters are often preferred in drug discovery for better metabolic stability.
| Property | Methyl Ester | Ethyl Ester |
|---|---|---|
| Molecular Formula | C₁₂H₁₀BrNO₂ | C₁₃H₁₂BrNO₂ |
| CAS Number | Not explicitly provided | 62482-30-8 |
| Molecular Weight (g/mol) | ~279.13 | 294.15 |
| Ester Group | Methyl (COOCH₃) | Ethyl (COOCH₂CH₃) |
Positional Isomers: Methyl 2-(4-Bromophenyl)-6-Methylquinoline-4-Carboxylate
Key Differences :
- Substituent Position: Bromine is on a phenyl ring at the 2-position (vs. 6-position on the quinoline core).
- Applications: Positional isomers may exhibit divergent biological activities; for example, 6-bromo derivatives are more common in kinase inhibitor scaffolds .
| Property | Target Compound | Positional Isomer |
|---|---|---|
| Bromine Position | Quinoline C6 | Phenyl ring C4 |
| CAS Number | Not explicitly provided | 488861-00-3 |
| Molecular Formula | C₁₂H₁₀BrNO₂ | C₁₈H₁₄BrNO₂ |
Substituent Variants: Methoxy vs. Bromo Groups
Example: Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylate
- Key Differences :
- Substituent : Methoxy (-OCH₃) at C6 vs. bromine.
- Impact :
- Electron Density: Methoxy is electron-donating, increasing quinoline ring electron density, whereas bromine is electron-withdrawing.
- Reactivity : Bromine facilitates electrophilic substitution, while methoxy groups direct reactions to specific ring positions .
Carboxylic Acid Derivatives
Example: 6-Bromo-3-Methyl-2-(4-Isopropoxyphenyl)quinoline-4-Carboxylic Acid
Styryl-Substituted Analogs
Example: Ethyl 6-Bromo-2-[(E)-2-Phenylethenyl]quinoline-4-Carboxylate
- Key Differences :
- Substituent : A styryl group (-CH=CHPh) at C2 introduces π-conjugation.
- Impact :
- Electronic Properties : Enhanced conjugation may shift absorption/emission spectra, useful in optoelectronic materials.
- Steric Effects : Bulkier styryl group could hinder rotational freedom, affecting crystallinity .
Preparation Methods
Synthesis via 6-Bromoquinoline-4(1H)-one Intermediate
A well-documented industrially scalable method involves the following steps:
Step 1: Formation of 3-(4-bromaniline) ethyl acrylate by reacting 4-bromaniline with ethyl propiolate in methanol under nitrogen atmosphere at 30–50 °C.
Step 2: Cyclization of 3-(4-bromaniline) ethyl acrylate in diphenyl ether at 200–220 °C to yield 6-bromoquinoline-4(1H)-one. The product is isolated by precipitation with petroleum ether and purified by ethyl acetate slurry washing. Yield: ~79.5%.
Step 3: Conversion of 6-bromoquinoline-4(1H)-one to 6-bromo-4-chloroquinoline by refluxing with phosphorus trichloride in toluene. The product is isolated by ether washing and drying. Yield: ~91.5%.
Step 4: Subsequent esterification or substitution reactions can convert the 6-bromo-4-chloroquinoline to the methyl carboxylate derivative.
This method is advantageous due to its high yield, environmental friendliness, and suitability for industrial scale-up.
Bromination of 2-Methylquinoline-4-carboxylic Acid
Another approach involves direct bromination of 2-methylquinoline-4-carboxylic acid:
The acid is treated with bromine in acetic acid under reflux conditions to introduce the bromine atom selectively at the 6-position.
The resulting 6-bromo-2-methylquinoline-4-carboxylic acid can then be esterified to the methyl ester using standard esterification techniques (e.g., reaction with methanol in acidic conditions).
This method is straightforward but requires careful control of bromination conditions to avoid polybromination and side reactions.
Preparation via Bromomethylquinoline Intermediates
A method related to the preparation of brominated quinoline ketones involves:
Bromination of acetoacetanilide in organic solvents with controlled addition of bromine to minimize dibromide formation.
Subsequent cyclization in concentrated sulfuric acid and pH adjustment to yield bromomethylquinoline-2(H)-ketone derivatives.
While this method focuses on 4-bromomethylquinoline-2(H)-ketone, similar bromination and cyclization strategies could be adapted for methyl 6-bromo-2-methylquinoline-4-carboxylate synthesis with modifications.
Data Table Summarizing Key Preparation Methods
Q & A
Q. Q1. What are the common synthetic routes for preparing methyl 6-bromo-2-methylquinoline-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of brominated aniline derivatives with carboxylic acid precursors. A validated protocol includes:
- Step 1: Condensation of 6-bromo-2-methylquinoline-4-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to esterify the carboxyl group .
- Step 2: Purification via recrystallization from ethanol or column chromatography.
Key Parameters for Optimization: - Temperature: 60–80°C for esterification to avoid side reactions.
- Catalyst load: 1–2 mol% H₂SO₄ minimizes decomposition.
- Reaction time: 12–24 hours for complete conversion .
Q. Q2. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?
Methodological Answer: X-ray diffraction is critical for confirming bond angles, torsion angles, and non-covalent interactions. For example:
- Sample Preparation: Grow single crystals via slow evaporation of methylene chloride/hexane (2:3) .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100K.
- Refinement: Employ SHELXL for small-molecule refinement, focusing on resolving C–H···π and hydrogen-bonding interactions .
Key Findings from Crystallographic Studies: - The quinoline ring exhibits planarity (mean deviation < 0.02 Å).
- Bromine at C6 induces steric hindrance, distorting adjacent bond angles by ~2° .
Q. Q3. How do steric and electronic effects influence cross-coupling reactions at the C6-bromine position?
Methodological Answer: The bromine substituent is meta-directing but sterically hindered due to proximity to the methyl group at C2. Key considerations:
- Buchwald–Hartwig Amination: Use Pd(dba)₂/XPhos catalysts in toluene at 110°C for C–N bond formation .
- Suzuki Coupling: Optimize with Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O (3:1) to mitigate steric effects .
Contradictory Observations: - Some studies report reduced reactivity at C6 due to methyl group crowding, necessitating higher catalyst loads (10 mol% Pd) .
Biological Activity Profiling
Q. Q4. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against S. aureus and E. coli (MIC range: 8–64 µg/mL) .
- Cytotoxicity: MTT assay on HEK-293 cells (IC₅₀ > 100 µM suggests low toxicity) .
Key Challenges: - Solubility in DMSO/PBS mixtures must be optimized to avoid false negatives.
Computational Modeling
Q. Q5. How can DFT calculations predict electronic properties relevant to drug design?
Methodological Answer:
- Modeling Software: Gaussian 09 with B3LYP/6-311+G(d,p) basis set.
- Key Outputs:
- HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity.
- Electrostatic potential maps highlight nucleophilic regions at the carboxylate group .
Validation: Compare computed IR spectra with experimental data (e.g., C=O stretch at 1731 cm⁻¹) .
Contradictory Data Resolution
Q. Q6. How to reconcile discrepancies in reported NMR chemical shifts for this compound?
Methodological Answer: Variations arise from solvent effects (DMSO-d₆ vs. CDCl₃) and concentration. Standardized protocol:
- ¹H NMR (300 MHz, DMSO-d₆): δ 8.21 (s, H5), 7.95 (d, H7), 2.65 (s, CH₃) .
- 13C NMR: Carbonyl C=O at 167.2 ppm, C6–Br at 122.1 ppm .
Recommendation: Always report solvent, temperature, and reference standard (e.g., TMS).
Advanced Applications in Materials Science
Q. Q7. Can this compound serve as a ligand for transition-metal catalysts?
Methodological Answer: Yes, the carboxylate and quinoline N atoms act as bidentate ligands. Example protocol:
- Complexation with Cu(II): React with CuCl₂·2H₂O in ethanol (1:2 molar ratio) to form [Cu(L)₂Cl₂], confirmed by ESR and UV-Vis .
- Catalytic Activity: Test in azide-alkyne cycloaddition (Cu-catalyzed click chemistry) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
